Steroid sulfatase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

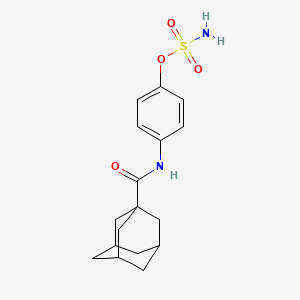

C17H22N2O4S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[4-(adamantane-1-carbonylamino)phenyl] sulfamate |

InChI |

InChI=1S/C17H22N2O4S/c18-24(21,22)23-15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22) |

InChI Key |

GVPUYCLSISISPD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Core Mechanism: A Technical Guide to Steroid Sulfatase (STS) Inhibition, Featuring Steroid Sulfatase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of steroid sulfatase (STS) inhibitors, a promising class of therapeutic agents for hormone-dependent cancers. While specific data on "Steroid sulfatase-IN-2" is limited, this document leverages extensive research on the well-characterized inhibitor STX64 (Irosustat) to illuminate the core principles of STS inhibition, relevant to any potent compound in this class.

The Central Role of Steroid Sulfatase in Hormone-Dependent Cancers

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][4][5] These active steroids can then be converted into potent estrogens (e.g., estradiol) and androgens that stimulate the growth of hormone-dependent tumors, including those of the breast, endometrium, and prostate.[2][6][7][8]

In postmenopausal women, the peripheral conversion of adrenal precursors is a primary source of estrogens.[9] STS is ubiquitously expressed and plays a crucial role in this process, making it a compelling therapeutic target.[1][2] Inhibition of STS blocks the production of these active steroids, thereby depriving hormone-receptor-positive cancer cells of the signals they need to proliferate.[4][10]

Mechanism of Action: Irreversible Inhibition

Many potent STS inhibitors, including the clinical candidate STX64, are tricyclic coumarin-based sulfamates that act as irreversible inhibitors.[6][7] The mechanism involves the inhibitor mimicking the natural substrate of the enzyme. The sulfamate group is key to this inhibitory action.

The catalytic mechanism of STS involves a formylglycine residue in the active site.[5][9] An irreversible inhibitor like STX64 is thought to be hydrolyzed by the enzyme, leading to a reactive intermediate that then covalently binds to the active site, permanently inactivating the enzyme. This "suicide inhibition" mechanism results in a potent and sustained blockade of steroid sulfatase activity.

Quantitative Data on STS Inhibitors

The following table summarizes the available quantitative data for this compound and the more extensively studied STX64 (Irosustat).

| Compound | Parameter | Value | Cell/Tissue Type | Reference |

| This compound | IC50 | 109.5 nM | Not Specified | [11] |

| STX64 (Irosustat) | IC50 | 8 nM | Not Specified | [11] |

| IC50 | 1.5 nM | JEG-3 Cells | [7] | |

| Inhibition | >99% | Ishikawa Cells (in vitro) | [7] | |

| Inhibition | 98% (median) | Peripheral Blood Lymphocytes | [6] | |

| Inhibition | 99% (median) | Breast Tumor Tissue | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of STS inhibitors. Below are outlines of key experimental protocols derived from studies on STX64.

Steroid Sulfatase Activity Assay

This assay is fundamental to determining the inhibitory potential of a compound.

Objective: To measure the enzymatic activity of STS in the presence and absence of an inhibitor.

Materials:

-

Cell lysates (e.g., from peripheral blood mononuclear cells [PBMCs] or tumor tissue homogenates)

-

Radio-labeled substrate (e.g., [3H]estrone-3-sulfate)

-

Toluene

-

Scintillation fluid

-

Test inhibitor (e.g., this compound)

Protocol:

-

Prepare cell lysates or tissue homogenates containing the STS enzyme.

-

Pre-incubate the lysates with various concentrations of the test inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the radio-labeled substrate.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and extract the product (e.g., [3H]estrone) using an organic solvent like toluene.

-

Measure the radioactivity of the extracted product using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of hormone-dependent cancer cells.

Objective: To determine if the inhibition of STS translates to anti-proliferative effects in cancer cells.

Materials:

-

Hormone-dependent cancer cell line (e.g., MCF-7 for breast cancer, Ishikawa for endometrial cancer)

-

Cell culture medium and supplements

-

Substrate for STS (e.g., estrone sulfate)

-

Test inhibitor

-

Cell proliferation reagent (e.g., CCK-8)

Protocol:

-

Seed the cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with the STS substrate (e.g., DHEAS at 100 nM) to stimulate growth, along with varying concentrations of the test inhibitor (e.g., 2.5 µM, 5 µM, 10 µM).[12]

-

Incubate the cells for a period of time (e.g., 5 days).[12]

-

Add a cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell viability.

-

Analyze the data to determine the effect of the inhibitor on cell growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: Mechanism of Steroid Sulfatase (STS) and its inhibition.

Caption: Experimental workflow for evaluating STS inhibitors.

Conclusion

Steroid sulfatase inhibitors represent a targeted and potent therapeutic strategy for hormone-dependent cancers. By blocking the production of active estrogens and androgens within the tumor microenvironment, these inhibitors can effectively suppress cancer cell proliferation. While this compound is an active inhibitor of STS, further research is needed to fully characterize its biological activity and therapeutic potential. The extensive data available for STX64 provides a robust framework for understanding the mechanism of action and for guiding the development of novel STS inhibitors. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field of oncology.

References

- 1. portlandpress.com [portlandpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 6. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Steroid Sulfatase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the progression of hormone-dependent cancers such as breast and endometrial cancer. By hydrolyzing inactive steroid sulfates into their active forms, STS provides a key source of estrogens that can fuel tumor growth. Consequently, the inhibition of STS has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-2, a potent, non-steroidal inhibitor of STS. This document details the scientific rationale, experimental methodologies, and key data associated with this compound, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Cancers

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, where inactive circulating steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), are converted to active estrogens.[1] Steroid sulfatase (EC 3.1.6.2) is the enzyme responsible for the hydrolysis of these sulfated steroids to their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These can then be further converted to the potent estrogen, estradiol (E2), which stimulates the growth of hormone-receptor-positive cancer cells.[3]

Given that STS activity is significantly elevated in breast tumor tissues compared to normal breast tissue, it represents a key therapeutic target.[3] Inhibition of STS can effectively block this pathway of estrogen production, thereby depriving hormone-dependent tumors of a crucial growth stimulus. This has led to the development of numerous STS inhibitors, with the aryl sulfamate pharmacophore being a key feature of many potent, irreversible inhibitors.[4] this compound belongs to a novel series of aryl sulfamate derivatives designed for potent and selective inhibition of STS.[5]

Discovery of this compound

This compound was developed as part of a research program focused on identifying novel, potent, and non-steroidal STS inhibitors with improved pharmacological profiles. The design strategy was based on a previously identified cyclohexyl-containing lead compound.[5] Structure-activity relationship (SAR) studies aimed to explore the impact of replacing the cyclohexyl ring with other cyclic moieties on STS inhibitory activity. This led to the synthesis of a series of derivatives, including those with cyclopentyl, cycloheptyl, and adamantyl groups.[5]

The adamantyl derivative, designated as compound 1h in the primary literature and referred to herein as this compound, emerged as a highly potent inhibitor from this series.[5] Its discovery highlighted the importance of the bulky, lipophilic adamantyl group in achieving high affinity for the active site of the STS enzyme.

Synthesis of this compound

The synthesis of this compound follows a multi-step route common for aryl sulfamate derivatives. The general synthetic strategy involves the preparation of a phenolic precursor followed by sulfamoylation.

General Synthetic Scheme

The synthesis of the target aryl amido-linked sulfamate derivatives, including this compound, involves the initial formation of a phenolic intermediate, which is then reacted with sulfamoyl chloride to yield the final product.[3]

Experimental Protocol: Synthesis of this compound (Compound 1h)

The following protocol is a generalized procedure based on the synthesis of related aryl sulfamates and the information available for the series of compounds including this compound.[3]

Step 1: Synthesis of the Phenolic Precursor

The synthesis of the phenolic precursor, N-(4-hydroxyphenyl)-1-adamantanecarboxamide, is achieved by the acylation of 4-aminophenol with adamantane-1-carbonyl chloride.

-

To a solution of 4-aminophenol in a suitable solvent (e.g., dichloromethane or pyridine) is added adamantane-1-carbonyl chloride at 0 °C.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure phenolic precursor.

Step 2: Sulfamoylation of the Phenolic Precursor

The final step is the conversion of the phenolic hydroxyl group to a sulfamate group.

-

To a solution of the phenolic precursor in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide) is added a base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

-

After stirring for a short period, sulfamoyl chloride is added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Biological Evaluation and Quantitative Data

This compound has been evaluated for its inhibitory activity against the STS enzyme and its anti-proliferative effects in a hormone-dependent breast cancer cell line.

Data Presentation

| Parameter | Value | Cell Line/Assay Condition | Reference |

| STS Inhibition (IC50) | 109.5 nM | Cell-free assay (lysate of JEG-3 cells) | [5] |

| STS Inhibition (IC50) | 13.6 nM | Whole-cell assay (JEG-3 cells) | [5] |

| Antiproliferative Activity (IC50) | 5.78 µM | T-47D estrogen-dependent breast cancer cells | [5] |

Table 1: In Vitro Biological Activity of this compound

Experimental Protocols for Biological Assays

STS Inhibition Assay (JEG-3 Cells)

The inhibitory activity of this compound against STS is determined using the human choriocarcinoma cell line JEG-3, which has high endogenous STS activity.[6]

Protocol Outline:

-

Cell Culture: JEG-3 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Lysate Preparation (for cell-free assay): Cultured JEG-3 cells are harvested, washed, and lysed using a suitable buffer to release the cellular enzymes, including STS.

-

Whole-Cell Assay: For the whole-cell assay, intact JEG-3 cells are seeded in multi-well plates and allowed to adhere.

-

Incubation with Inhibitor: The cell lysate or intact cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Enzymatic Reaction: The STS-catalyzed reaction is initiated by adding a radiolabeled substrate, typically [3H]-estrone sulfate.

-

Separation of Substrate and Product: After a specific incubation time, the reaction is stopped, and the product ([3H]-estrone) is separated from the unreacted substrate using an organic solvent extraction.

-

Quantification: The radioactivity in the organic phase (containing the product) is measured using liquid scintillation counting.

-

Data Analysis: The percentage of STS inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Antiproliferative Assay (T-47D Cells)

The effect of this compound on the proliferation of hormone-dependent breast cancer cells is assessed using the T-47D cell line.

Protocol Outline:

-

Cell Culture: T-47D cells are cultured in a suitable medium, typically RPMI-1640, supplemented with fetal bovine serum and insulin.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a prolonged period (e.g., 5 days).

-

Cell Viability/Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

Signaling Pathway

Caption: Steroid Sulfatase (STS) Signaling Pathway in Hormone-Dependent Cancer.

Experimental Workflow

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent, non-steroidal inhibitor of the steroid sulfatase enzyme. Its discovery, based on rational drug design and structure-activity relationship studies, has provided a valuable chemical tool for investigating the role of the sulfatase pathway in hormone-dependent cancers. The biological data indicate that this compound effectively inhibits STS in both cell-free and cellular environments and exhibits anti-proliferative activity against estrogen-dependent breast cancer cells. Further preclinical development, including in vivo efficacy and pharmacokinetic studies, would be necessary to fully elucidate its therapeutic potential. This technical guide provides a comprehensive summary of the foundational knowledge regarding this compound, serving as a resource for researchers dedicated to the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

In-Depth Technical Guide: Steroid Sulfatase-IN-2 (CAS: 2413880-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase-IN-2 (CAS Number: 2413880-39-2), also identified in scientific literature as compound 1h and SI-2 , is a potent, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). STS plays a critical role in the biosynthesis of active estrogens and androgens by hydrolyzing circulating steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). By blocking this key step, this compound effectively reduces the levels of hormonally active steroids that can fuel the growth of hormone-dependent cancers. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its inhibitory activity, effects on cancer cell proliferation, and in vivo efficacy in a prostate cancer model. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 2413880-39-2 | N/A |

| Molecular Formula | C₁₇H₂₂N₂O₄S | [1][2] |

| Molar Mass | 350.43 g/mol | [1][2] |

| Synonyms | This compound, Compound 1h, SI-2 | [3][4] |

Quantitative Biological Activity

The inhibitory and anti-proliferative activities of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Steroid Sulfatase Inhibition

| Assay Type | Cell Line/Preparation | Incubation Time | IC₅₀ | Reference |

| Cell-Free Assay | JEG-3 Cell Lysate | 1 hour | 109.5 nM | [3][5] |

| Whole-Cell Assay | JEG-3 Cells | 20 hours | 13.6 nM | [3][5] |

Table 2.2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Incubation Time | IC₅₀ | Reference |

| T-47D | Estrogen-Dependent Breast Cancer | 5 days | 5.78 µM | [3][5] |

Table 2.3: In Vivo Efficacy in a Prostate Cancer Xenograft Model

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Castration-relapsed VCaP xenografts in SCID mice | 25 mg/kg, i.p. | 3 weeks | - Significant inhibition of tumor growth- ~55% decrease in serum PSA levels | [6] |

Mechanism of Action and Signaling Pathways

Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenesis pathway, responsible for the conversion of inactive steroid sulfates into biologically active steroids.[7] In hormone-dependent cancers, such as breast and prostate cancer, the local production of estrogens and androgens can drive tumor growth.[8]

This compound inhibits STS, thereby blocking the hydrolysis of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[7] These unconjugated steroids are precursors for the synthesis of the potent estrogen, estradiol (E2), and the potent androgen, dihydrotestosterone (DHT). By inhibiting STS, this compound reduces the intratumoral concentrations of these growth-promoting hormones.

Signaling Pathway Diagrams

Caption: Steroidogenesis pathway and the inhibitory action of this compound.

In the context of castration-resistant prostate cancer (CRPC), the upregulation of STS can provide a mechanism for tumors to generate their own androgens, leading to resistance to therapies like enzalutamide which target the androgen receptor (AR).[4][5] By inhibiting STS, this compound (SI-2) can suppress this androgen synthesis, thereby reducing AR signaling and potentially re-sensitizing tumors to AR-targeted therapies.[4][5]

Caption: Mechanism of overcoming enzalutamide resistance in prostate cancer.

Experimental Protocols

In Vitro STS Inhibition Assay (Cell-Free)

This protocol is based on the methodology described for the evaluation of this compound (compound 1h) in a cell-free system.[3][5]

-

Preparation of JEG-3 Cell Lysate:

-

Culture JEG-3 choriocarcinoma cells to confluency.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the STS enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a 96-well plate, add the JEG-3 cell lysate to each well.

-

Add varying concentrations of this compound (e.g., 0.001-10 µM) to the wells.

-

Pre-incubate the plate at 37°C for 1 hour.

-

Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl sulfate (4-MUS), to a final concentration of 0.5 mM.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm).

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Whole-Cell STS Inhibition Assay

This protocol is adapted from the whole-cell assay used for this compound.[3][5]

-

Cell Culture:

-

Seed JEG-3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Inhibition Assay:

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM - 1 µM) for 20 hours in a humidified incubator at 37°C and 5% CO₂.

-

Following the incubation with the inhibitor, perform the STS activity assay as described in the cell-free protocol by adding the 4-MUS substrate directly to the wells.

-

Measure the fluorescence and calculate the IC₅₀ value as described above.

-

Anti-proliferative MTT Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on T-47D cells.[3][5]

-

Cell Seeding:

-

Seed T-47D cells in a 96-well plate at a suitable density for a 5-day proliferation assay.

-

-

Treatment:

-

After allowing the cells to attach, treat them with a range of concentrations of this compound (e.g., 0.01-100 µM).

-

-

MTT Assay (after 5 days):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to a vehicle-treated control.

-

Determine the IC₅₀ value using non-linear regression.

-

In Vivo Castration-Relapsed VCaP Xenograft Model

The following protocol outlines the in vivo evaluation of this compound (SI-2) in a prostate cancer model.[6]

-

Animal Model:

-

Use male severe combined immunodeficient (SCID) mice.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject VCaP prostate cancer cells into the flanks of the mice.

-

-

Tumor Growth and Castration:

-

Monitor tumor growth. Once tumors reach a predetermined size, perform surgical castration to induce a castration-resistant state.

-

-

Treatment:

-

Once the tumors relapse and begin to grow in the castrated mice, randomize the animals into treatment groups.

-

Administer this compound (SI-2) intraperitoneally (i.p.) at a dose of 25 mg/kg daily for 3 weeks. A control group should receive a vehicle solution.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes twice weekly using calipers.

-

Monitor the body weight of the mice to assess toxicity.

-

At the end of the treatment period, collect blood samples for serum prostate-specific antigen (PSA) level analysis using an ELISA kit.

-

Euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Experimental Workflows and Logical Relationships

Caption: Workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vivo evaluation in a prostate cancer model.

Conclusion

This compound is a potent inhibitor of the steroid sulfatase enzyme with demonstrated in vitro activity against its target and anti-proliferative effects in a hormone-dependent breast cancer cell line. Furthermore, in vivo studies have shown its potential to inhibit the growth of castration-resistant prostate cancer xenografts. These findings suggest that this compound is a valuable research tool for studying the role of the sulfatase pathway in cancer and may represent a promising lead compound for the development of new therapies for hormone-dependent malignancies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other preclinical models is warranted.

References

- 1. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological Evaluation of Novel Aryl Sulfamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel aryl sulfamate derivatives, with a primary focus on their role as steroid sulfatase (STS) inhibitors in the context of hormone-dependent cancers. This document details the experimental protocols for key assays, presents quantitative data for representative compounds, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of Aryl Sulfamate Derivatives

Aryl sulfamate derivatives have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their mechanism of action often revolves around the inhibition of steroid sulfatase (STS), an enzyme pivotal in the biosynthesis of active estrogens and androgens.[1][2] In hormone-dependent cancers, such as breast and prostate cancer, STS plays a crucial role in converting inactive steroid sulfates, like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] These active steroids can then be converted into potent estrogens (e.g., estradiol) and androgens, which fuel the growth of hormone-sensitive tumors.[1][2]

By irreversibly inhibiting STS, aryl sulfamate-based compounds effectively block this pathway, leading to a reduction in the intratumoral levels of growth-promoting steroids.[3] One of the most well-studied examples is Irosustat (STX64), a potent, non-steroidal STS inhibitor that has undergone clinical trials.[3][4] The core aryl O-sulfamate pharmacophore is responsible for the potent and irreversible inhibition of STS.[2] This guide will delve into the methodologies used to characterize the biological activity of these novel derivatives.

Data Presentation: In Vitro Efficacy of Aryl Sulfamate Derivatives

The inhibitory potency of novel aryl sulfamate derivatives is a critical parameter in their biological evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following tables summarize the IC50 values of representative aryl sulfamate derivatives against steroid sulfatase and various cancer cell lines.

| Compound/Derivative | Target | Assay Type | IC50 (nM) | Reference |

| Irosustat (STX64) | Steroid Sulfatase | JEG-3 Cells | 8 | [5] |

| Irosustat (STX64) | Steroid Sulfatase | MCF-7 Cells | 0.2 | [5] |

| STX213 | Steroid Sulfatase | In vivo | Potent Inhibition | [6] |

| Adamantyl derivative 1h | Steroid Sulfatase | JEG-3 whole-cell | ~14 | |

| Adamantyl derivative 1q | Steroid Sulfatase | Cell-free | 26 |

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Adamantyl derivative 1h | T-47D (breast cancer) | Proliferation | ~1-6 | |

| Adamantyl derivative 1p-r | T-47D (breast cancer) | Proliferation | ~1-6 | |

| Selenourea 21 | MDA-MB-231 (breast cancer) | Cell Viability | 9.6 | [7] |

| Selenourea 28 | MDA-MB-231 (breast cancer) | Cell Viability | 7.8 | [7] |

| Selenourea 31 | MDA-MB-231 (breast cancer) | Cell Viability | 1.8 | [7] |

| Selenourea 34 | MDA-MB-231 (breast cancer) | Cell Viability | 7.7 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological evaluation of aryl sulfamate derivatives.

Steroid Sulfatase (STS) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of STS. Both colorimetric and radiometric methods are commonly employed.

3.1.1. Colorimetric Assay

This method utilizes a chromogenic substrate that, upon hydrolysis by STS, releases a colored product that can be quantified spectrophotometrically.

-

Materials:

-

96-well microplate

-

Purified STS enzyme or cell lysate containing STS

-

Sulfatase Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Sulfatase Substrate (e.g., p-nitrophenyl sulfate or 4-nitrocatechol sulfate)[8]

-

Test compounds (aryl sulfamate derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., NaOH)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the STS enzyme/lysate and the test compound dilutions.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the sulfatase substrate.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol or 515 nm for 4-nitrocatechol).[8]

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

-

3.1.2. Radiometric Assay

This highly sensitive method uses a radiolabeled substrate, and the product is separated and quantified by liquid scintillation counting.

-

Materials:

-

Procedure:

-

Incubate the cell homogenate/microsomal preparation with the test compound at 37°C.

-

Add the radiolabeled substrate to start the reaction.

-

Incubate for a defined period.

-

Stop the reaction by adding the organic solvent to extract the hydrolyzed, non-polar steroid product.

-

Separate the organic and aqueous phases by centrifugation.

-

Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aryl sulfamate derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of aryl sulfamate derivatives on the expression levels of STS and downstream signaling proteins.[16][17][18]

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STS, anti-ERα, anti-p-Akt, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates from cells treated with the test compounds.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression, often normalizing to a loading control like actin.

-

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Steroid Sulfatase Signaling Pathway

Experimental Workflow for In Vitro Evaluation

In Vivo Xenograft Model Workflow

Conclusion

The biological evaluation of novel aryl sulfamate derivatives is a multi-faceted process that relies on a suite of robust in vitro and in vivo assays. This technical guide has provided detailed protocols for key experiments, including STS inhibition assays, cell viability assays, and western blot analysis, which are essential for characterizing the potency and mechanism of action of these compounds. The presented quantitative data and visual workflows offer a clear framework for researchers in the field of drug discovery and development. The continued exploration of aryl sulfamate derivatives holds significant promise for the development of new and effective therapies for hormone-dependent cancers and other diseases where STS activity is implicated.

References

- 1. Irosustat - Wikipedia [en.wikipedia.org]

- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. CST | Cell Signaling Technology [cellsignal.com]

- 18. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Steroid Sulfatase-IN-2: A Technical Guide to a Selective STS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2][3] These products can be further converted into potent estrogens (estradiol) and androgens (androstenediol), which can fuel the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[2][4][5] Consequently, the inhibition of STS presents a compelling therapeutic strategy. Steroid sulfatase-IN-2 (STS-IN-2) has emerged as a potent inhibitor of the STS enzyme, demonstrating significant activity in both enzymatic and cellular assays. This document provides a comprehensive technical overview of STS-IN-2, including its inhibitory activity, the underlying mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase is a membrane-bound enzyme located in the endoplasmic reticulum of cells throughout the body.[1][2] It is a member of the sulfatase family and plays a pivotal role in a process known as the "sulfatase pathway" for the formation of active steroids.[2] In postmenopausal women, this pathway is a major source of estrogens in peripheral tissues, including breast tumors.[1] Elevated expression of STS has been noted in malignant breast tissues and is associated with a poor prognosis, making it a key target for endocrine therapy.[2] STS inhibitors block this pathway, reducing the local production of tumor-stimulating hormones.[2][4] The most potent inhibitors are typically irreversible and feature an aryl sulfamate ester as the active pharmacophore, which is believed to modify the active site of the enzyme permanently.[2][4]

This compound: Inhibitory Profile

STS-IN-2 is an active, non-steroidal STS inhibitor identified as a promising compound for the research of hormone-dependent cancers.[6][7] Its inhibitory potency has been quantified in various assays, demonstrating its effectiveness at both the enzymatic and cellular levels. The primary data for STS-IN-2 originates from a study by Mohammed I El-Gamal and colleagues, published in Bioorganic & Medicinal Chemistry in 2020.[7]

Quantitative Inhibitory Data

The inhibitory activity of STS-IN-2 is summarized in the table below. The data highlights a significant difference in potency between the cell-free enzymatic assay and the whole-cell assay, suggesting excellent cell permeability.

| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| STS Inhibition (Enzymatic) | JEG-3 Cell Lysate | IC₅₀ | 109.5 nM | [7] |

| STS Inhibition (Cellular) | Whole JEG-3 Cells | IC₅₀ | 13.6 nM | [7] |

| Antiproliferative Activity | T-47D Cells | IC₅₀ | 5.78 µM | [7] |

Note: The chemical structure and selectivity profile of this compound have not been detailed in the accessible literature.

Mechanism of Action

STS-IN-2, as an aryl sulfamate-based inhibitor, is presumed to follow the established mechanism for this class of compounds. It acts as an irreversible, active-site-directed inhibitor of STS.

The enzyme STS catalyzes the hydrolysis of steroid sulfates. This process is crucial for converting circulating inactive precursors into active hormones within target tissues. By inhibiting STS, STS-IN-2 prevents the formation of E1 from E1S and DHEA from DHEAS. This reduction in precursor availability leads to decreased levels of estradiol and androstenediol, thereby removing the hormonal stimulus for the growth of estrogen-dependent cancer cells.

Signaling Pathway Blockade by STS-IN-2

The following diagram illustrates the steroidogenic pathway and the point of inhibition by STS-IN-2.

Experimental Protocols

The following sections describe representative, detailed methodologies for evaluating the activity of STS inhibitors like STS-IN-2. These protocols are based on standard practices reported in the literature for the specified assays.

STS Enzymatic Inhibition Assay (JEG-3 Cell Lysate)

This assay quantifies the direct inhibitory effect of a compound on the STS enzyme in a cell-free system.

-

Cell Culture and Lysate Preparation:

-

Culture human choriocarcinoma JEG-3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Maintain at 37°C in a 5% CO₂ atmosphere.

-

Harvest confluent cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a phosphate buffer (e.g., 50 mM, pH 7.4) and lyse by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris. The supernatant contains the microsomal fraction with STS enzyme activity.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a microtiter plate, add the JEG-3 lysate (e.g., 10-20 µg protein) to wells containing phosphate buffer (pH 7.4).

-

Add STS-IN-2 at various concentrations (e.g., from 1 nM to 100 µM) and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]estrone-3-sulfate (E1S), to a final concentration of approximately 20 µM.

-

Incubate the reaction for 20-30 minutes at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., toluene) to extract the product.

-

Separate the organic and aqueous phases. The product, [³H]estrone, will be in the organic phase.

-

Measure the radioactivity in the organic layer using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of STS-IN-2 relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value using non-linear regression analysis.

-

STS Whole-Cell Inhibition Assay (JEG-3 Cells)

This assay measures the ability of a compound to inhibit STS activity within intact cells, providing an indication of cell permeability.

-

Cell Culture:

-

Seed JEG-3 cells into a 24-well plate at a density of approximately 2.5 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Inhibition Assay:

-

Remove the culture medium and wash the cells with serum-free medium.

-

Add fresh serum-free medium containing STS-IN-2 at various concentrations.

-

Add [³H]E1S substrate to the wells and incubate for 4 hours at 37°C.

-

Collect the medium from each well and stop the reaction by adding an organic solvent (e.g., toluene containing 10% isoamyl alcohol) and vortexing.

-

Separate the unconjugated steroid product into the organic layer.

-

Quantify radioactivity via scintillation counting and calculate the IC₅₀ value as described for the enzymatic assay.

-

Antiproliferative Assay (T-47D Cells)

This assay determines the effect of the inhibitor on the growth of hormone-dependent breast cancer cells.

-

Cell Culture:

-

Culture T-47D human breast ductal carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.

-

-

Proliferation Assay:

-

Replace the medium with phenol red-free medium containing 5% charcoal-stripped FBS (to remove endogenous steroids).

-

Add STS-IN-2 at a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Add a source of steroid precursor, such as estrone sulfate (E1S), to stimulate proliferation.

-

Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.[7]

-

After the incubation period, assess cell viability. Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of proliferation inhibition compared to a control (cells treated with E1S but no inhibitor) and determine the IC₅₀ value.

-

Experimental and Logical Workflows

The evaluation of a novel STS inhibitor like STS-IN-2 follows a logical progression from enzymatic characterization to cellular effects.

Workflow for STS Inhibitor Evaluation

Conclusion

This compound is a potent inhibitor of the STS enzyme, with low nanomolar activity in cellular assays. Its ability to block the STS pathway and subsequently inhibit the proliferation of estrogen-dependent breast cancer cells underscores its potential as a valuable research tool and a lead compound for the development of new endocrine therapies. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic phosphinamides and phosphonamides, novel series of potent matrix metalloproteinase inhibitors with antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STS steroid sulfatase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

The Critical Role of Steroid Sulfatase in Estrogen-Dependent Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen-dependent breast cancer, accounting for the majority of breast cancer cases, relies on estrogen signaling for its growth and proliferation. While the aromatase pathway has been a primary target for endocrine therapies, the steroid sulfatase (STS) pathway has emerged as a crucial alternative route for intratumoral estrogen synthesis, particularly in postmenopausal women. This technical guide provides an in-depth analysis of the role of STS in estrogen-dependent breast cancer, detailing its mechanism of action, relevant signaling pathways, and its validation as a therapeutic target. This guide also furnishes detailed experimental protocols for key assays and presents quantitative data in structured tables to facilitate research and drug development in this critical area of oncology.

Introduction: The Sulfatase Pathway in Estrogen Synthesis

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including breast adipose tissue and the breast tumor itself. While aromatase inhibitors effectively block the conversion of androgens to estrogens, they do not impact the conversion of circulating steroid sulfates, which are present in high concentrations, to active estrogens.[1] Steroid sulfatase (STS) is a key enzyme in this "sulfatase pathway," hydrolyzing estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These can then be further converted to the potent estrogen, estradiol (E2), which fuels the growth of estrogen receptor-positive (ER+) breast tumors.[2]

Notably, STS activity is significantly higher than aromatase activity in breast tumors, and elevated STS expression is associated with a poor prognosis, highlighting its importance as a therapeutic target.[3]

Mechanism of Action and Signaling Pathways

The STS enzyme, located in the endoplasmic reticulum, removes the sulfate group from its substrates. The resulting E1 can be converted to E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs). DHEA, derived from DHEAS hydrolysis, can be converted to androstenediol, a steroid with estrogenic properties, or to androstenedione, a substrate for aromatase.[1] This interplay underscores the complexity of intratumoral estrogen synthesis and the potential for the sulfatase pathway to circumvent the effects of aromatase inhibitors.

The signaling cascade initiated by the STS-produced estrogens is the canonical estrogen receptor pathway. Estradiol binds to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes. This results in the transcription of genes that promote cell proliferation, survival, and tumor growth.

// Nodes E1S [label="Estrone Sulfate (E1S)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHEAS [label="DHEA Sulfate (DHEAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; STS [label="Steroid Sulfatase (STS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1 [label="Estrone (E1)", fillcolor="#FBBC05", fontcolor="#202124"]; DHEA [label="DHEA", fillcolor="#FBBC05", fontcolor="#202124"]; HSD17B [label="17β-HSDs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2 [label="Estradiol (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Androstenediol [label="Androstenediol", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor (ER)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded]; GeneTranscription [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Tumor Growth", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges E1S -> STS [label="Hydrolysis"]; DHEAS -> STS [label="Hydrolysis"]; STS -> E1; STS -> DHEA; E1 -> HSD17B; DHEA -> Androstenediol; HSD17B -> E2; E2 -> ER; Androstenediol -> ER [label="Binds"]; ER -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription [label="Activation"]; GeneTranscription -> Proliferation; } DOT

Caption: STS-mediated estrogen synthesis and signaling pathway.

Steroid Sulfatase as a Therapeutic Target

The pivotal role of STS in providing a source of estrogens for tumor growth makes it an attractive target for therapeutic intervention, especially in the context of resistance to aromatase inhibitors. Inhibition of STS activity is expected to block the production of intratumoral estrogens, thereby depriving ER+ breast cancer cells of their growth stimulus.[4]

Several potent and irreversible STS inhibitors have been developed, with the sulfamate ester group being a key pharmacophore. These inhibitors, such as STX64 (Irosustat) and 667 COUMATE, have demonstrated efficacy in preclinical models and have been evaluated in clinical trials.[5]

// Nodes E1S [label="Estrone Sulfate (E1S)", fillcolor="#F1F3F4", fontcolor="#202124"]; STS [label="Steroid Sulfatase (STS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STS_Inhibitor [label="STS Inhibitor\n(e.g., STX64)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1 [label="Estrone (E1)", fillcolor="#FBBC05", fontcolor="#202124"]; E2 [label="Estradiol (E2)", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Signaling [label="Estrogen Receptor\nSignaling", shape=box, style=rounded]; Tumor_Growth [label="Tumor Growth", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges E1S -> STS; STS_Inhibitor -> STS [label="Inhibits", arrowhead=tee, color="#EA4335"]; STS -> E1 [label="Blocked Hydrolysis", style=dashed]; E1 -> E2 [style=dashed]; E2 -> ER_Signaling [style=dashed]; ER_Signaling -> Tumor_Growth [style=dashed]; } DOT

Caption: Mechanism of action of STS inhibitors.

Quantitative Data

Steroid Sulfatase Expression and Activity

| Parameter | Breast Tumor Tissue | Adjacent Normal Tissue | Reference |

| STS mRNA Expression | Significantly higher | Lower | [3] |

| STS Activity | Significantly higher | Lower | |

| STS Enzyme Kinetics (Km for DHEA sulfate) | 14.3 µM (in Tris buffer) | - | |

| STS Enzyme Kinetics (Vmax in ovary) | 27.6 pmol/min/mg protein (in Tris buffer) | - |

Efficacy of STS Inhibitors

| Inhibitor | Cell Line | IC50 | Reference |

| STX64 (Irosustat) | MCF-7 | Not specified, but effective | [6] |

| 667 COUMATE | MCF-7 | Potent inhibitor | [7] |

| EM-1913 | T47D | Not specified, but effective | [6] |

| Treatment | Effect on Serum Estrogen Levels (Postmenopausal Women) | Reference |

| STX64 (5mg) | Median inhibition of STS activity in PBLs: 98% | [8] |

| STX64 (20mg) | Median inhibition of STS activity in tumor tissue: 99% | [8] |

| STS Inhibitors | Significant decrease in estrone and estradiol | [8] |

| Treatment | Effect on Tumor Growth (Xenograft Models) | Reference |

| STS Inhibitors | Significant tumor growth inhibition | [6] |

| Ceramide Analog 315 | 80% decrease in tumor volume | [9] |

Experimental Protocols

Steroid Sulfatase Activity Assay (Radiometric)

This protocol is adapted from methodologies described for measuring STS activity in tissue homogenates and cell lysates.

Materials:

-

[6,7-³H]Estrone-3-sulfate ([³H]E1S)

-

Unlabeled estrone sulfate (E1S)

-

Phosphate buffer (pH 7.4)

-

Toluene

-

Scintillation fluid

-

Cell or tissue lysate

-

[¹⁴C]Estrone ([¹⁴C]E1) for recovery monitoring

Procedure:

-

Prepare cell or tissue homogenates in phosphate buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a reaction tube, combine the lysate (containing a known amount of protein) with phosphate buffer containing [³H]E1S and a known amount of unlabeled E1S to achieve the desired final substrate concentration.

-

Add a small amount of [¹⁴C]E1 to monitor procedural losses.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding toluene.

-

Vortex vigorously to extract the product (estrone) into the toluene phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the toluene (upper) phase to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (³H and ¹⁴C) using a scintillation counter.

-

Calculate the amount of estrone formed based on the ³H counts, correcting for procedural losses using the ¹⁴C counts.

-

Express STS activity as pmol of estrone formed per hour per mg of protein.

// Nodes Lysate [label="Cell/Tissue Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="[³H]E1S + E1S\n+ [¹⁴C]E1", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate\n(37°C)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Toluene\nExtraction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Phase\nSeparation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counting [label="Scintillation\nCounting", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Lysate -> Incubation; Substrate -> Incubation; Incubation -> Extraction; Extraction -> Separation; Separation -> Counting; Counting -> Analysis; } DOT

Caption: Experimental workflow for a radiometric STS activity assay.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation in response to therapeutic agents.[10]

Materials:

-

MCF-7 or other estrogen-dependent breast cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

STS inhibitor(s) of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the STS inhibitor(s) and appropriate vehicle controls.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.

// Nodes Seeding [label="Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with\nSTS Inhibitor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Incubate\n(e.g., 72h)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT_add [label="Add MTT\nSolution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate\n(2-4h)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize\nFormazan", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Readout [label="Measure\nAbsorbance (570nm)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Calculate Viability\n& IC50", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Seeding -> Treatment; Treatment -> Incubation1; Incubation1 -> MTT_add; MTT_add -> Incubation2; Incubation2 -> Solubilize; Solubilize -> Readout; Readout -> Analysis; } DOT

Caption: Experimental workflow for an MTT cell proliferation assay.

In Vivo Xenograft Model of Estrogen-Dependent Breast Cancer

This protocol outlines the key steps for establishing and monitoring estrogen-dependent breast cancer xenografts in immunodeficient mice.[1][11]

Materials:

-

MCF-7 or other ER+ breast cancer cell lines

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Matrigel

-

17β-estradiol pellets (slow-release)

-

Calipers for tumor measurement

-

STS inhibitor for treatment

Procedure:

-

Estrogen Supplementation: One week prior to tumor cell inoculation, surgically implant a slow-release 17β-estradiol pellet subcutaneously in each mouse. This is essential for the growth of estrogen-dependent tumors.

-

Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio).

-

Tumor Cell Inoculation: Inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the mammary fat pad of the anesthetized mice.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the STS inhibitor and vehicle control according to the desired dosing schedule and route of administration.

-

Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare tumor growth between the treatment and control groups to assess the efficacy of the STS inhibitor.

Conclusion and Future Directions

Steroid sulfatase is a clinically validated target for the treatment of estrogen-dependent breast cancer. The development of potent and specific STS inhibitors offers a promising therapeutic strategy, particularly for patients who have developed resistance to aromatase inhibitors. Further research is warranted to explore the full potential of STS inhibitors, both as monotherapy and in combination with other endocrine agents or targeted therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance the treatment of estrogen-dependent breast cancer. The continued investigation into the intricate network of intratumoral estrogen synthesis will undoubtedly unveil new therapeutic opportunities and improve patient outcomes.

References

- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. Establishment and characterization of two breast cancer xenografts in immunodeficient mice for studies on hormone-dependent and hormone-independent tumor growth, progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Steroid Sulfatase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Steroid Sulfatase-IN-2, a potent inhibitor of the steroid sulfatase (STS) enzyme. This document details the quantitative inhibitory and antiproliferative data, experimental methodologies, and key structural features influencing its biological activity.

Introduction to Steroid Sulfatase and Its Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the development and progression of hormone-dependent cancers, including breast, endometrial, and prostate cancers.[1][2][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for treating these malignancies.

This compound belongs to a class of non-steroidal STS inhibitors characterized by an aryl sulfamate core, which is a key pharmacophore responsible for their potent and often irreversible inhibition of the enzyme.[2] Understanding the relationship between the chemical structure of these inhibitors and their biological activity is crucial for the design and development of more effective and selective therapeutic agents.

Quantitative Biological Data

The inhibitory potency of this compound and its analogs against the STS enzyme has been evaluated in various assays. The following tables summarize the key quantitative data, providing a basis for understanding the structure-activity relationships.

Table 1: Steroid Sulfatase Inhibitory Activity

| Compound | STS Inhibition in JEG-3 Cell Lysate (IC50, nM)[3] | STS Inhibition in JEG-3 Whole-Cell Assay (IC50, nM)[3] |

| This compound (1h) | 109.5 | 13.6 |

Table 2: Antiproliferative Activity

| Compound | Antiproliferative Activity against T-47D Estrogen-Dependent Breast Cancer Cells (IC50, μM)[3] |

| This compound (1h) | 5.78 |

Structure-Activity Relationship (SAR) Analysis

The potent inhibitory activity of this compound and its analogs is primarily attributed to the presence of the aryl sulfamate group. This moiety is believed to mimic the endogenous substrate and interact with the active site of the STS enzyme, leading to its inactivation.

Caption: Logical relationship of the core scaffold and structural modifications to the biological activity of aryl sulfamate-based STS inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (General Procedure for Aryl Sulfamates)

The synthesis of this compound and its analogs generally involves the reaction of a phenolic precursor with sulfamoyl chloride in the presence of a base.

Materials:

-

Appropriate phenolic precursor

-

Sulfamoyl chloride (ClSO2NH2)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF))

-

Base (e.g., Sodium Hydride (NaH))

-

Nitrogen atmosphere

Procedure:

-

The phenolic precursor is dissolved in an anhydrous solvent under a nitrogen atmosphere.

-

The solution is cooled to 0°C, and a base (e.g., NaH) is added portion-wise.

-

Sulfamoyl chloride is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours (typically 12 hours).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified using techniques such as flash chromatography or recrystallization to yield the final aryl sulfamate compound.

Steroid Sulfatase Inhibition Assay (JEG-3 Cell Lysate)

This assay determines the in vitro inhibitory activity of the compounds on the STS enzyme from a cellular source.

Materials:

-

JEG-3 cells (human choriocarcinoma cell line)

-

Lysis buffer

-

[3H]-Estrone sulfate (radioactive substrate)

-

Toluene

-

Test compounds (e.g., this compound) at various concentrations

Procedure:

-

JEG-3 cells are cultured and harvested.

-

The cells are lysed to release the STS enzyme.

-

The cell lysate is incubated with the test compound at various concentrations for a specified period (e.g., 1 hour).

-

The radioactive substrate, [3H]-estrone sulfate, is added to initiate the enzymatic reaction.

-

The reaction is incubated, allowing the STS enzyme to convert the substrate to [3H]-estrone.

-

The reaction is stopped, and the product ([3H]-estrone) is separated from the unreacted substrate by liquid-liquid extraction with toluene.

-

The radioactivity in the organic phase is measured using a scintillation counter to quantify the amount of product formed.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, is calculated from the dose-response curve.

Steroid Sulfatase Inhibition Assay (Whole-Cell)

This assay assesses the ability of the compounds to inhibit STS activity within intact cells.

Materials:

-

JEG-3 cells

-

Cell culture medium

-

[3H]-Estrone sulfate

-

Test compounds at various concentrations

Procedure:

-

JEG-3 cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with the test compound at various concentrations for a specified duration (e.g., 20 hours).

-

[3H]-Estrone sulfate is added to the culture medium.

-

The cells are incubated to allow for substrate uptake and enzymatic conversion.

-

The medium is collected, and the produced [3H]-estrone is extracted and quantified as described in the cell lysate assay.

-

The IC50 value is determined.

Antiproliferative Assay (T-47D Cells)

This assay measures the effect of the compounds on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

T-47D cells (human breast cancer cell line)

-

Cell culture medium

-

Test compounds at various concentrations

-

Cell viability reagent (e.g., MTT, XTT)

Procedure:

-

T-47D cells are seeded in multi-well plates.

-

The cells are treated with the test compound at a range of concentrations for an extended period (e.g., 5 days).[3]

-

A cell viability reagent is added to the wells.

-

The absorbance is measured using a microplate reader, which correlates to the number of viable cells.

-

The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow for evaluating STS inhibitors.

Caption: Signaling pathway of steroid hormone synthesis and the point of intervention by this compound.

Caption: General experimental workflow for the discovery and optimization of novel steroid sulfatase inhibitors.

Conclusion

This compound is a potent inhibitor of the steroid sulfatase enzyme with significant antiproliferative activity against estrogen-dependent breast cancer cells. Its activity is intrinsically linked to the aryl sulfamate pharmacophore. The quantitative data and structure-activity relationships presented in this guide provide a valuable resource for researchers in the field of oncology and drug development, facilitating the design of next-generation STS inhibitors with improved therapeutic profiles. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to fully elucidate their clinical potential.

References

- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Steroid sulfatase-IN-2 (STS-IN-2), a potent inhibitor of the steroid sulfatase (STS) enzyme. This document collates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development in hormone-dependent cancer therapies.

Core Concept: Steroid Sulfatase and Its Role in Hormone-Dependent Cancers

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, including breast, endometrial, and prostate cancers.[1] Consequently, the inhibition of STS is a promising therapeutic strategy to limit the production of tumor-promoting hormones.[1]

This compound has emerged as a significant small molecule inhibitor of STS, demonstrating potent activity in various in vitro models.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several key in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency in different experimental contexts.

| Assay Type | Cell Line/Enzyme Source | Inhibitor Concentration Range | Incubation Time | IC50 Value | Reference |

| STS Inhibition (Cell Lysate) | JEG-3 | 0.001-10 µM | 1 hour | 109.5 nM | [3] |

| STS Inhibition (Whole Cell) | JEG-3 | Not Specified | 20 hours | 13.6 nM | [3] |

| Assay Type | Cell Line | Inhibitor Concentration Range | Incubation Time | IC50 Value | Reference |

| Antiproliferative Activity | T-47D (estrogen-dependent breast cancer) | 0.01-100 µM | 5 days | 5.78 µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on established and widely used procedures in the field.

Steroid Sulfatase (STS) Inhibition Assay (JEG-3 Cell Lysate)

This assay determines the direct inhibitory effect of a compound on the STS enzyme activity in a cell-free system.

Materials:

-

JEG-3 human choriocarcinoma cells

-